2-Chloro-4-(cyclopropylsulfonyl)phenol
Description
2-Chloro-4-(cyclopropylsulfonyl)phenol (CAS: 1147558-11-9) is a phenolic compound characterized by a chlorine atom at the 2-position and a cyclopropylsulfonyl group at the 4-position of the phenol ring. Its molecular formula is C₉H₉ClO₃S, with a molecular weight of 232.68 g/mol . The compound is reported to have a purity of 97% and is primarily utilized as a research compound. However, commercial availability is currently listed as "discontinued" .
Properties
CAS No. |
1147558-11-9 |
|---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylsulfonylphenol |
InChI |
InChI=1S/C9H9ClO3S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6,11H,1-2H2 |
InChI Key |
FUVBYNIIISJPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)phenol typically involves the chlorination of phenol followed by the introduction of the cyclopropylsulfonyl group. One common method is the nucleophilic aromatic substitution reaction, where phenol is first chlorinated to form 2-chlorophenol. This intermediate is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-Chloro-4-(cyclopropylsulfonyl)phenol may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclopropylsulfonyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol moiety can undergo oxidation to form quinones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones and related compounds.
Reduction: Reduced sulfonyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Chloro-4-(cyclopropylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)phenol involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The phenol moiety can form hydrogen bonds and engage in electron transfer processes, contributing to its overall mechanism of action .
Comparison with Similar Compounds
2-Chloro-4-(methylsulfonyl)phenol (CAS: 20945-65-7)
- Molecular Formula : C₇H₇ClO₃S
- Molecular Weight : 206.65 g/mol
- Key Differences: Substituent: The cyclopropyl group is replaced with a methylsulfonyl moiety. Boiling Point: 390.37°C (predicted) , significantly higher than typical phenolic compounds due to the polar sulfonyl group. Applications: Used as a research compound, similar to the cyclopropyl analog .
2-Chloro-4-(3,4-difluorophenyl)phenol (CAS: 1226086-45-8)
2-Chloro-4-(tert-pentyl)phenol (CAS: 5323-65-9)
- Molecular Formula : C₁₁H₁₅ClO
- Molecular Weight : 198.69 g/mol
- Key Differences: Substituent: A bulky tert-pentyl group (1,1-dimethylpropyl) is present. Steric Effects: The tert-pentyl group introduces significant steric hindrance, reducing reactivity at the phenolic hydroxyl group. Applications: Potential use as an intermediate in organic synthesis or materials science .
2-Chloro-4-phenylphenol
- Molecular Weight: Not explicitly listed, but estimated to be ~204.6 g/mol (based on formula C₁₂H₉ClO).
- Key Differences :
Data Table: Comparative Properties
Structural and Functional Insights
- Acidity: Sulfonyl-substituted phenols (cyclopropyl and methyl analogs) exhibit higher acidity due to the electron-withdrawing sulfonyl group, lowering pKa compared to alkyl or aryl-substituted derivatives .
- Solubility: Polar sulfonyl groups enhance water solubility, whereas bulky tert-pentyl or non-polar phenyl groups reduce it .
- Reactivity : Steric hindrance in tert-pentyl and cyclopropyl derivatives may limit nucleophilic substitution at the 2-chloro position compared to less hindered analogs .
Biological Activity
2-Chloro-4-(cyclopropylsulfonyl)phenol (CAS No. 1147558-11-9) is an organic compound characterized by a chlorinated phenolic structure with a cyclopropylsulfonyl substituent. Its unique structural features suggest potential applications in medicinal chemistry and material science, particularly due to its biological activities, especially antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-Chloro-4-(cyclopropylsulfonyl)phenol is C10H10ClO2S. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Weight | 232.70 g/mol |
| Chemical Structure | Chlorine at the 2-position; cyclopropylsulfonyl at the 4-position |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of 2-Chloro-4-(cyclopropylsulfonyl)phenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell death. The presence of the chlorinated phenol structure enhances its reactivity against various microorganisms, making it a promising candidate for antibacterial formulations.
Antimicrobial Activity
Research indicates that 2-Chloro-4-(cyclopropylsulfonyl)phenol exhibits significant antimicrobial properties against a broad spectrum of bacteria and fungi. Its mechanism involves:
- Membrane Disruption : The compound integrates into microbial membranes, altering their integrity.
- Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism, further contributing to its antimicrobial effects.
Research Findings and Case Studies
Several studies have highlighted the efficacy of 2-Chloro-4-(cyclopropylsulfonyl)phenol in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. The minimum inhibitory concentration (MIC) values were found to be lower than those of several commonly used antibiotics.
- Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against pathogens, it exhibits low toxicity toward mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.
- Comparative Analysis : In comparative studies with structurally similar compounds, such as 2-Chloro-4-nitrophenol and 2-Chloro-4-tert-pentylphenol, 2-Chloro-4-(cyclopropylsulfonyl)phenol showed enhanced antimicrobial activity due to its unique structural features.
Potential Applications
The unique properties of 2-Chloro-4-(cyclopropylsulfonyl)phenol open avenues for various applications:
- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.
- Industrial Uses : The compound could be utilized in formulating disinfectants or preservatives due to its effectiveness against microbial contamination.
- Material Science : Research into its use as an additive in materials that require antimicrobial properties is ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
